7-Methyl-8-oxononanoic acid
Overview
Description
7-Methyl-8-oxononanoic acid is an intermediate for the synthesis of conjugated molecules . The acid group can derivatize amine-containing molecules in the presence of activators such as EDC or HATU .
Synthesis Analysis
The synthesis of this compound involves the reaction of L-alanine with pimeloyl-CoA in a stereospecific manner to form 8 (S)-amino-7-oxononanoate . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Molecular Structure Analysis
The molecular formula of this compound is C10H18O3 . Its exact mass is 186.13 and its molecular weight is 186.25 .Chemical Reactions Analysis
This compound is involved in the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8 (S)-amino-7-oxononanoate . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 330.0±25.0 °C . Its density is predicted to be 1.002±0.06 g/cm3 . The pKa value is predicted to be 4.77±0.10 .Scientific Research Applications
Leukotriene-A4 Hydrolase Inhibition :
- The compound 8(S)-amino-2(R)-methyl-7-oxononanoic acid, which is closely related to 7-Methyl-8-oxononanoic acid, has been isolated from Streptomyces diastaticus. This compound is a potent inhibitor of leukotriene-A4 hydrolase (LTA4H), an enzyme crucial in the biosynthesis of leukotriene-B4 (LTB4), a significant inflammatory mediator (Parnas et al., 1996).
Synthesis of Dihydrocapsaicinoids :
- This compound is utilized in the synthesis of dihydrocapsaicinoids. Huang-Minlon reduction of 8-methyl-7-oxononanoic acid leads to the formation of dihydrocapsaicin, a component of chili peppers known for their spiciness (Kaga et al., 1989).
Synthetic Methods for Hexadecanedione :
- The conversion of 8-oxononanoic acid, closely related to this compound, into 2,15-hexadecanedione has been explored. This involves the oxidation of 3,8-nonadienoate to methyl ketone, subsequently hydrolyzed to yield 8-oxononanoic acid (Tsuji et al., 1978).
Biological Implications in Mycobacterium Tuberculosis :
- 7,8-Diaminopelargonic acid aminotransferase, an enzyme in Mycobacterium tuberculosis, transforms 8-amino-7-oxononanoic acid into DAPA. The study of this enzyme's inhibition by analogs of its substrate has implications for developing new antimycobacterial drugs (Mann et al., 2009).
Protein Modifications in Escherichia Coli :
- The genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in Escherichia coli has been demonstrated. This research highlights the potential of using the keto group in this amino acid for site-specific protein labeling (Huang et al., 2010).
Studies on 8-Amino-7-Oxononanoate Synthase :
- Research on 8-amino-7-oxononanoate synthase, an enzyme involved in biotin biosynthesis, provides insights into its catalytic mechanism. This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoate (Webster et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-methyl-8-oxononanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(9(2)11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWLIHIXWSNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624078 | |
Record name | 7-Methyl-8-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407627-97-8 | |
Record name | 7-Methyl-8-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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